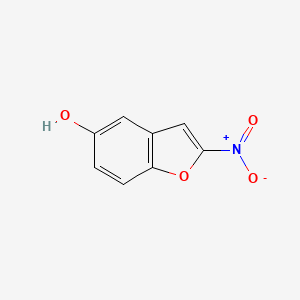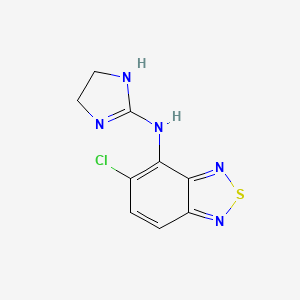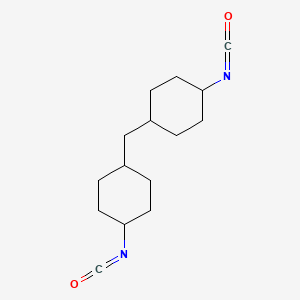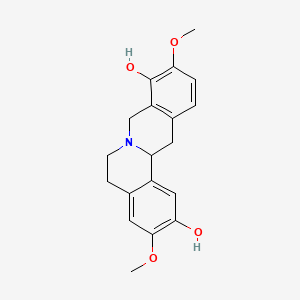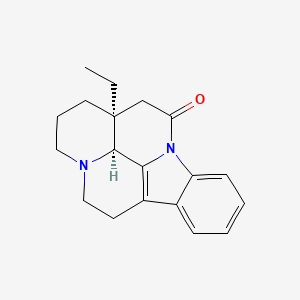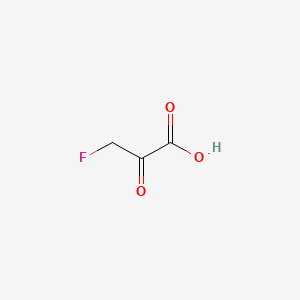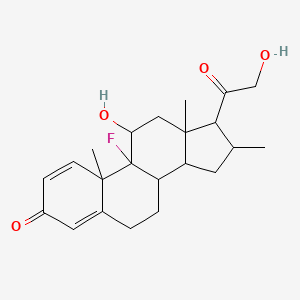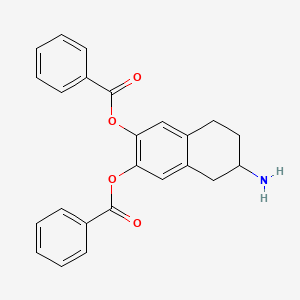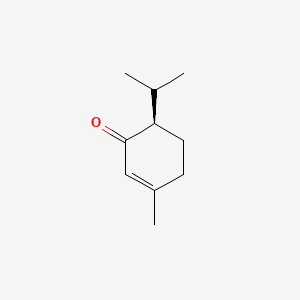
l-薄荷酮
描述
Piper species are aromatic plants used globally, not only as spices but also for their medicinal properties. They contain a diverse suite of secondary metabolites, including essential oils and compounds like Piperine, demonstrating significant biological effects on human health. Piper species have been traditionally used to treat diseases like urological problems, liver and stomach ailments, and for their antipyretic, anti-inflammatory, and wound healing properties. They also show potential in food preservation as natural antioxidants and antimicrobial agents (Salehi et al., 2019).
Synthesis Analysis
While specific synthesis pathways for l-Piperitone are not detailed in the available literature, Piper species compounds like Piperine are synthesized in laboratories for chemical and medical purposes. Piperine, for instance, has shown a range of pharmacological activities, suggesting that similar synthetic approaches could be applicable for l-Piperitone (Saroya, 2014).
Molecular Structure Analysis
Piper species compounds exhibit complex molecular structures that contribute to their biological activities. The structural diversity within these compounds, including Piperine, plays a crucial role in their interaction with biological systems, indicating the importance of molecular structure in understanding l-Piperitone's potential effects (Srinivasan, 2007).
Chemical Reactions and Properties
The chemical properties of Piper species compounds, including reactivity and stability, are influenced by their unique chemical structures. For example, Piperine's interaction with other substances can enhance the bioavailability of therapeutic drugs, hinting at l-Piperitone's potential for similar interactions (Srinivasan, 2007).
Physical Properties Analysis
The physical properties of Piper species compounds, such as solubility and melting points, are critical for their practical applications. Piperine's poor aqueous solubility limits its use, suggesting that understanding the physical properties of l-Piperitone is crucial for its application in medicine and pharmacology (Imran et al., 2022).
Chemical Properties Analysis
The chemical properties, including the acidity, basicity, and reactivity of Piper species compounds, play a significant role in their biological activity. The antioxidant, antimicrobial, and anti-inflammatory properties of these compounds, as observed in Piperine, are indicative of the chemical interactions that l-Piperitone may also possess (Srinivasan, 2007).
科学研究应用
抗菌特性
含有 l-薄荷酮的蒌叶已显示出显着的抗菌特性,特别是对引起口臭的口腔厌氧菌。Ramji 等人(2002 年)的一项研究重点介绍了该植物由于其抗菌活性而具有口腔卫生应用的潜力 Ramji et al. (2002)。
抗菌活性
l-薄荷酮已在薄荷(Pennyroyal)精油中被发现,表现出显着的抗菌活性,特别是对革兰氏阳性菌。Mahboubi 和 Haghi(2008 年)的这一发现支持了在开发新的抗菌剂中使用 l-薄荷酮 Mahboubi & Haghi (2008)。
增强抗生素
薄荷酮增强了硝呋喃妥因等某些抗生素对肠杆菌的杀菌活性。Rafii 和 Shahverdi(2006 年)的研究表明,l-薄荷酮可以作为联合治疗中的一种有效药物,以对抗细菌感染 Rafii & Shahverdi (2006)。
杀虫和抗真菌特性
从犹太艾蒿中分离的化合物,包括 l-薄荷酮,已显示出杀虫和抗真菌特性。Abdelgaleil 等人(2008 年)的这项研究表明 l-薄荷酮在农业和害虫控制应用中的潜力 Abdelgaleil et al. (2008)。
对精油品质的影响
Dorneles 等人(2019 年)对 Piper umbellatum L. 叶子进行的研究表明,干燥条件会影响精油的含量,包括 l-薄荷酮。这一发现与优化药用植物的加工有关 Dorneles et al. (2019)。
葡萄酒香气分析
l-薄荷酮已在波尔多红葡萄酒中被发现,对它们的香气有贡献。Picard 等人(2016 年)发现来自特定地区的葡萄酒中 l-薄荷酮含量较高,表明其在葡萄酒的感官品质中很重要 Picard et al. (2016)。
安全和危害
未来方向
There are possibilities of developing l-Piperitone as an effective tool for protecting crops . Also, Piper extracts offer a unique and useful source of biopesticide material for controlling small-scale insect outbreaks and reducing the likelihood of resistance development when applied as a synergist with other botanical insecticides such as pyrethrum .
作用机制
Target of Action
l-Piperitone, a natural compound found in certain plants, has been shown to interact with a broad spectrum of molecular targets. These include kinases, transcription factors, cell cycle proteins, inflammatory cytokines, receptors, and signaling molecules
Mode of Action
The pleiotropic mechanistic action of l-Piperitone is attributed to its ability to interact with a broad spectrum of molecular targets. This interaction leads to changes in the function of these targets, which can result in various physiological effects .
Biochemical Pathways
l-Piperitone has been shown to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various physiological processes, and their modulation by l-Piperitone can lead to downstream effects that contribute to its pharmacological properties.
Pharmacokinetics
It is known that l-piperitone is a natural compound that can be absorbed and metabolized by the body . The impact of these properties on the bioavailability of l-Piperitone is an area of ongoing research.
Result of Action
The molecular and cellular effects of l-Piperitone’s action are diverse, given its ability to interact with a wide range of targets and pathways. For instance, it has been shown to inhibit neuronal cell apoptosis, indicating its potential neuroprotective effect . Furthermore, l-Piperitone has been found to impair cell cycle progression, suggesting its potential antitumor effect .
Action Environment
The action, efficacy, and stability of l-Piperitone can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances
属性
IUPAC Name |
(6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPAHQEHQSRJD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H](CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884090 | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellowish liquid; Herbaceous minty aroma | |
| Record name | l-Piperitone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | l-Piperitone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.929-0.934 | |
| Record name | l-Piperitone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
l-Piperitone | |
CAS RN |
4573-50-6 | |
| Record name | (-)-Piperitone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperitone, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-6-(isopropyl)-3-methylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERITONE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GZY0Q0N20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of l-Piperitone?
A1: l-Piperitone is a cyclic ketone with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is a chiral molecule with a stereocenter at the carbon atom bearing the isopropyl group. Spectroscopic data for l-Piperitone can be found in various research publications and databases. [, ]
Q2: How is l-Piperitone synthesized?
A2: l-Piperitone can be synthesized through various methods. One approach involves the condensation of methyl vinyl ketone with t-butyl acetoacetate (or its derivatives) followed by cyclization and elimination of water and the t-butoxycarbonyl group. [] Another method utilizes lithiated amides, which react with organolithium compounds to form a 1,5-diketone that cyclizes to yield d,l-Piperitone. [, ]
Q3: Can l-Piperitone undergo photochemical reactions?
A3: Yes, l-Piperitone exhibits interesting photochemical behavior. In solution and melt phases, it undergoes trans-cis isomerization upon irradiation. Prolonged irradiation leads to oxidative ring closure, forming a new compound. [] Interestingly, dimer formation, commonly observed during irradiation of neat crystals, and Norrish Type II photoproducts are not observed under these conditions. []
Q4: Are there any known applications of l-Piperitone in organic synthesis?
A4: Yes, l-Piperitone has been employed as a starting material in the synthesis of other compounds. For example, it can be used in conjunction with methylcyclobutene to synthesize (–)-Shyobunone and its epimers through a photochemical reaction followed by thermolysis. []
Q5: What are the sources of l-Piperitone?
A5: l-Piperitone is a natural product found in the essential oils of various plants. For instance, it is a significant constituent of the leaf oil obtained from Sitka spruce (Picea sitchensis) [], highlighting its potential as a renewable resource.
Q6: Is there any research on the catalytic dehydrogenation of l-Piperitone?
A6: While limited information is available on the specific catalytic dehydrogenation of l-Piperitone, research exists comparing its catalytic dehydrogenation to that of l-α-phellandrene. [] This suggests an area of potential interest for further exploration.
Q7: Are there any known derivatives of l-Piperitone?
A7: Yes, several derivatives of l-Piperitone have been synthesized and studied. For instance, benzylidene derivatives of l-Piperitone have been investigated for their photochemical properties. [] Additionally, N-methylated derivatives of structurally related piperitylamine have been prepared and characterized. [] These derivatives provide insights into structure-activity relationships and potential applications.
Q8: Are there any analytical methods used to study l-Piperitone?
A8: Gas-liquid chromatography (GLC) has been employed to analyze and determine the composition of essential oils containing l-Piperitone. [] This technique enables the separation and quantification of different components within the complex mixture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



